![molecular formula C18H30O4 B14200659 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid CAS No. 868364-07-2](/img/structure/B14200659.png)
8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom. This compound is notable for its complex structure, which includes two epoxide rings and a long aliphatic chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid typically involves multiple steps:
Formation of the Epoxide Rings: The initial step involves the formation of the epoxide rings. This can be achieved through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (mCPBA) under mild conditions.
Chain Elongation: The aliphatic chain is then elongated through a series of reactions, including alkylation and oxidation.
Final Assembly: The final step involves the coupling of the epoxide rings with the elongated aliphatic chain. This can be done using various coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid involves its interaction with various molecular targets. The epoxide rings can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This can result in changes in the structure and function of these biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Epoxyoctanoic acid: A simpler epoxide with a single epoxide ring and a shorter aliphatic chain.
Epoxydodecanoic acid: Similar structure but with a longer aliphatic chain.
Epoxyhexanoic acid: Another epoxide with a shorter aliphatic chain.
Uniqueness
8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid is unique due to its dual epoxide rings and the specific positioning of these rings along the aliphatic chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
868364-07-2 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
8-[3-[(3-pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h3,7,14-17H,2,4-6,8-13H2,1H3,(H,19,20) |
InChI Key |
LHRAPWPCONGCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(O1)CC2C(O2)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


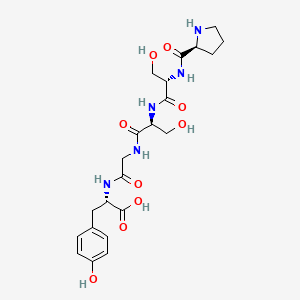
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
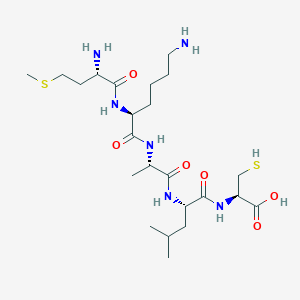
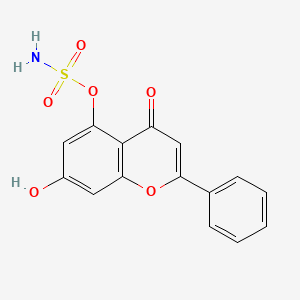


![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
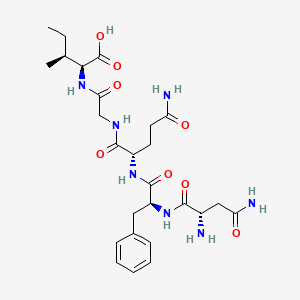
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
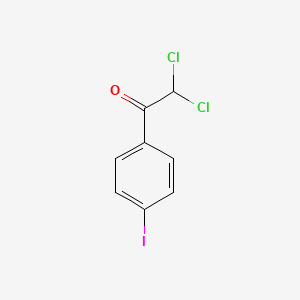
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
